molecular formula C5H7ClN2 B1281641 5-(chloromethyl)-1-methyl-1H-pyrazole CAS No. 84547-63-7

5-(chloromethyl)-1-methyl-1H-pyrazole

Cat. No.: B1281641
CAS No.: 84547-63-7
M. Wt: 130.57 g/mol
InChI Key: DMALVWVARIVUJD-UHFFFAOYSA-N
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Description

5-(chloromethyl)-1-methyl-1H-pyrazole: is a heterocyclic organic compound that features a pyrazole ring substituted with a chloromethyl group at the 5-position and a methyl group at the 1-position. Pyrazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and other industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(chloromethyl)-1-methyl-1H-pyrazole typically involves the reaction of 1-methylpyrazole with chloromethylating agents. One common method is the reaction of 1-methylpyrazole with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under acidic conditions, leading to the formation of the chloromethyl group at the 5-position of the pyrazole ring .

Industrial Production Methods: Industrial production of this compound often employs continuous flow processing techniques to enhance reaction efficiency and scalability. This method allows for precise control of reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-(chloromethyl)-1-methyl-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.

    Oxidation Reactions: The compound can be oxidized to form pyrazole derivatives with different functional groups.

    Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl-substituted pyrazoles.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like sodium azide, sodium thiolate, or alcohols under basic conditions.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products:

    Substitution Products: Various substituted pyrazoles depending on the nucleophile used.

    Oxidation Products: Pyrazole derivatives with oxidized functional groups.

    Reduction Products: Methyl-substituted pyrazoles.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Activities
The pyrazole moiety is known for its diverse pharmacological activities, making compounds like 5-(chloromethyl)-1-methyl-1H-pyrazole significant in drug development. Research indicates that pyrazole derivatives exhibit anti-inflammatory, analgesic, antidiabetic, and anticancer properties. For instance, pyrazole derivatives have been shown to inhibit xanthine oxidase, which is crucial in the management of gout and hyperuricemia .

Synthesis of Bioactive Compounds
Recent studies have highlighted the synthesis of novel pyrazolo[3,4-c]pyrazoles using this compound as a precursor. These compounds have demonstrated high therapeutic potential due to their ability to modulate biological pathways effectively . The incorporation of substituents on the pyrazole ring enhances their biological activity and selectivity towards specific targets.

Agricultural Chemistry

Fungicides and Pesticides
this compound and its derivatives have been explored as precursors for developing fungicides. The synthesis of alkyl 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid esters has shown promise in agricultural applications, targeting various plant pathogens . The ability to modify the pyrazole structure allows for the design of more effective agrochemicals with reduced environmental impact.

Material Science

Polymer Chemistry
The unique properties of this compound make it suitable for use in polymer chemistry. Its chloromethyl group can participate in nucleophilic substitution reactions, allowing for the functionalization of polymers. This can lead to the development of materials with tailored properties for specific applications, such as coatings or adhesives.

Case Studies and Research Findings

Study Focus Findings
Ostache et al. (2021)Synthesis of Pyrazolo[3,4-c]pyrazolesDeveloped a one-pot method for synthesizing bioactive pyrazoles with high therapeutic impact .
Nature Communications (2024)Biological ActivityEvaluated anti-diabetic and antioxidant activities of synthesized pyrazole derivatives, highlighting their potential therapeutic roles .
Patent WO2014120397A1Agricultural ApplicationsDescribed methods for synthesizing fungicides based on pyrazole derivatives, emphasizing their efficacy against plant pathogens .

Mechanism of Action

The mechanism of action of 5-(chloromethyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition or modulation of enzyme activities. This interaction can result in various biological effects, such as anti-inflammatory or antimicrobial activities .

Comparison with Similar Compounds

    1-methylpyrazole: Lacks the chloromethyl group and has different reactivity and biological activities.

    5-(hydroxymethyl)-1-methyl-1H-pyrazole: Contains a hydroxymethyl group instead of a chloromethyl group, leading to different chemical properties and applications.

    5-(bromomethyl)-1-methyl-1H-pyrazole: Similar structure but with a bromomethyl group, which may exhibit different reactivity and biological effects.

Uniqueness: 5-(chloromethyl)-1-methyl-1H-pyrazole is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and biological activities.

Biological Activity

5-(Chloromethyl)-1-methyl-1H-pyrazole (CMMP) is a heterocyclic compound notable for its biological activity and potential applications in medicinal chemistry and agrochemicals. The compound features a pyrazole ring with a chloromethyl group at the 5-position and a methyl group at the 1-position, which contributes to its reactivity and versatility in chemical synthesis. This article explores the biological activity of CMMP, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties, supported by research findings and case studies.

  • Molecular Formula : C₅H₈ClN₂
  • Molecular Weight : 130.58 g/mol
  • Structure : The presence of the chloromethyl group enhances its reactivity, allowing for nucleophilic substitution reactions that are crucial for synthesizing various derivatives.

Antimicrobial Activity

Research has demonstrated that CMMP exhibits significant antimicrobial properties. A study utilizing the paper disc diffusion method assessed its antibacterial activity against both Gram-negative (E. coli) and Gram-positive (S. aureus) bacteria. The results indicated notable inhibition zones, suggesting effective antibacterial action:

Bacterial StrainInhibition Zone (mm)Standard (Streptomycin)
E. coli1520
S. aureus1822

These findings indicate that CMMP could serve as a lead compound in developing new antimicrobial agents .

Anti-inflammatory Activity

CMMP has also been investigated for its anti-inflammatory properties. A series of pyrazole derivatives, including CMMP, were tested for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2). The study revealed that certain derivatives exhibited significant COX-2 selectivity, with IC₅₀ values comparable to established anti-inflammatory drugs like diclofenac:

CompoundIC₅₀ (µg/mL)COX-2 Selectivity Index
CMMP Derivative A54.658.22
CMMP Derivative B60.569.31

These results suggest that CMMP derivatives could be promising candidates for anti-inflammatory therapies .

Potential Anticancer Activity

Emerging research indicates that CMMP may possess anticancer properties. Studies have shown that certain pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, one study reported that a derivative of CMMP demonstrated significant cytotoxicity against breast cancer cell lines with an IC₅₀ value of 32 µM .

The biological activities of CMMP are largely attributed to its ability to interact with specific molecular targets:

  • Antimicrobial Mechanism : The chloromethyl group may inhibit bacterial enzymes critical for cell wall synthesis, leading to bacterial cell death.
  • Anti-inflammatory Mechanism : Inhibition of COX enzymes reduces the production of pro-inflammatory mediators such as prostaglandins.
  • Anticancer Mechanism : Induction of apoptosis and disruption of cell cycle progression are key pathways through which CMMP derivatives exert their anticancer effects.

Case Studies

  • Antimicrobial Efficacy : A recent study synthesized various pyrazole derivatives from CMMP and tested their antimicrobial activity against a panel of pathogens, demonstrating enhanced efficacy compared to traditional antibiotics .
  • Anti-inflammatory Screening : In vivo models showed that specific derivatives significantly reduced paw edema in carrageenan-induced inflammation models, highlighting their therapeutic potential in treating inflammatory diseases .
  • Cancer Cell Line Studies : Research involving human breast cancer cell lines revealed that certain CMMP derivatives induced apoptosis at doses lower than those required for conventional chemotherapeutics, suggesting a favorable safety profile .

Q & A

Basic Research Questions

Q. What are common synthetic routes for 5-(chloromethyl)-1-methyl-1H-pyrazole?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or heterocyclic functionalization. For example, the Vilsmeier-Haack reaction is a versatile method for introducing aldehyde or chloromethyl groups into pyrazole rings. A general approach involves reacting 1-methyl-1H-pyrazole derivatives with chloromethylation agents (e.g., chloromethyl methyl ether or paraformaldehyde/HCl systems) under controlled conditions. Reaction optimization often requires anhydrous solvents (e.g., DCM or THF), temperatures between 0–40°C, and monitoring via TLC or HPLC to prevent over-chlorination .

Q. How is this compound characterized analytically?

Methodological Answer: Characterization typically involves:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substitution patterns (e.g., chloromethyl protons at δ ~4.5–5.0 ppm, methyl group protons at δ ~3.8 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ for C5_5H8_8ClN2_2: calc. 131.0375) .
  • X-ray Crystallography : For structural confirmation, particularly to resolve regiochemistry and bond angles (e.g., dihedral angles between pyrazole and chloromethyl groups) .

Q. What are the stability considerations for this compound under laboratory conditions?

Methodological Answer:

  • Storage : Store in anhydrous conditions (desiccator, under nitrogen) at 2–8°C to prevent hydrolysis of the chloromethyl group.
  • Reactivity : Avoid exposure to strong oxidizers (e.g., peroxides) or nucleophiles (e.g., amines, water), which may trigger substitution or elimination reactions .
  • Handling : Use inert atmospheres (argon/glovebox) during synthesis to minimize decomposition .

Advanced Research Questions

Q. How does the chloromethyl substituent influence regioselectivity in further functionalization?

Methodological Answer: The chloromethyl group acts as an electrophilic site, enabling nucleophilic substitution (e.g., with amines, thiols) or cross-coupling reactions (e.g., Suzuki-Miyaura). For example:

  • Amine Substitution : React with primary/secondary amines in DMF at 60–80°C to yield 5-(alkylaminomethyl) derivatives. Monitor by 19F^{19}F-NMR if trifluoromethyl groups are present .
  • Palladium Catalysis : Use Pd(PPh3_3)4_4/K2_2CO3_3 in THF/H2_2O for aryl boronic acid coupling, optimizing ligand ratios to suppress homocoupling .

Q. What computational methods are used to predict biological activity of derivatives?

Methodological Answer:

  • Molecular Docking : Dock derivatives into target proteins (e.g., cannabinoid receptors, carbonic anhydrases) using AutoDock Vina or Schrödinger Suite. Focus on binding affinity (ΔG) and hydrogen-bond interactions (e.g., pyrazole N-H with active-site residues) .
  • QSAR Modeling : Train models with descriptors like ClogP, polar surface area, and H-bond donors/acceptors to correlate structure with anticonvulsant or anticancer activity .

Q. How can structural modifications enhance pharmacokinetic properties?

Methodological Answer:

  • Bioisosteric Replacement : Replace chloromethyl with trifluoromethyl or azide groups to improve metabolic stability and BBB penetration (e.g., anticonvulsant analogs in ) .
  • Prodrug Design : Conjugate with esterase-sensitive groups (e.g., pivaloyloxymethyl) to enhance oral bioavailability .

Q. What insights do crystal structures provide for structure-activity relationships (SAR)?

Methodological Answer:

  • Hydrogen Bonding : X-ray data reveal intermolecular N-H⋯N interactions in pyrazole derivatives, stabilizing crystal packing and influencing solubility .
  • Dihedral Angles : Torsional angles between the pyrazole ring and substituents (e.g., chloromethyl) correlate with conformational flexibility and target binding. For example, angles <45° enhance planarity for π-π stacking in enzyme active sites .

Q. Data Contradictions and Validation

Q. How to resolve discrepancies in reported synthetic yields?

Methodological Answer:

  • Reproducibility Checks : Compare reaction conditions (e.g., reports 67% yield for a Vilsmeier-Haack reaction at 1 h vs. longer durations).
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., over-chlorinated species) and adjust stoichiometry of chlorinating agents .
  • Catalyst Screening : Test alternative catalysts (e.g., FeCl3_3 vs. AlCl3_3) to optimize selectivity .

Properties

IUPAC Name

5-(chloromethyl)-1-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2/c1-8-5(4-6)2-3-7-8/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMALVWVARIVUJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60511324
Record name 5-(Chloromethyl)-1-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60511324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84547-63-7
Record name 5-(Chloromethyl)-1-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60511324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(chloromethyl)-1-methyl-1H-pyrazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
5-(chloromethyl)-1-methyl-1H-pyrazole
3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
5-(chloromethyl)-1-methyl-1H-pyrazole
3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
5-(chloromethyl)-1-methyl-1H-pyrazole
3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
5-(chloromethyl)-1-methyl-1H-pyrazole
3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
5-(chloromethyl)-1-methyl-1H-pyrazole
3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
5-(chloromethyl)-1-methyl-1H-pyrazole

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